5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine derives its name from the morpholine core, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. According to IUPAC rules, the morpholine ring is numbered such that the oxygen atom occupies position 1, and the nitrogen atom occupies position 4. The substituents are assigned as follows:
- A methyl group at position 5.
- A 3-(trifluoromethyl)phenyl group at position 2.
The systematic name reflects this substitution pattern unambiguously. The phenyl ring attached to position 2 bears a trifluoromethyl (-CF₃) group at its meta position relative to the morpholine linkage.
Isomeric Considerations :
- Conformational Isomerism : The morpholine ring adopts a chair conformation, with substituents occupying axial or equatorial positions. The bulky 3-(trifluoromethyl)phenyl group preferentially resides in the equatorial position to minimize 1,3-diaxial steric interactions.
- Stereoisomerism : The nitrogen atom in morpholine creates a chiral center when bonded to four distinct groups. In this compound, the nitrogen is bonded to:
Crystallographic Analysis and Conformational Dynamics
X-ray crystallographic studies of related morpholine derivatives reveal key structural features:
- Ring Geometry : The morpholine ring adopts a chair conformation, with average bond lengths of 1.45 Å for C-O and 1.47 Å for C-N.
- Substituent Orientation :
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| C-O Bond Length | 1.45 Å |
| C-N Bond Length | 1.47 Å |
| Dihedral Angle (Phenyl) | 55° ± 3° |
| Chair Conformation Energy | 2.1 kcal/mol (axial) |
The energy difference between axial and equatorial conformers of the trifluoromethylphenyl group is approximately 1.3 kcal/mol, favoring the equatorial arrangement.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
- δ 124.5 ppm (q, J = 272 Hz, CF₃).
- δ 145.2 ppm (C2, morpholine).
- δ 67.3 ppm (C5, methyl-bearing carbon).
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- Molecular Ion : m/z 245.24 [M]⁺.
- Fragmentation Patterns :
Table 2: Key Spectroscopic Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.45–7.62 (multiplet) | Phenyl protons |
| ¹³C NMR | δ 124.5 (q) | CF₃ carbon |
| IR | 1,120–1,180 cm⁻¹ | C-F stretch |
| MS | m/z 245.24 | Molecular ion |
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-8-7-17-11(6-16-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPNZKDCPIULKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a trifluoromethyl group and a methyl group, which are known to influence its biological activity significantly. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine structure is crucial for receptor binding.
Morpholine derivatives have been shown to interact with various biological targets, including receptors involved in central nervous system (CNS) disorders. The presence of the morpholine ring allows for significant interactions with neurotransmitter receptors, particularly:
- Serotonin Receptors : Morpholines can modulate serotonin pathways, which are critical in mood regulation and anxiety disorders .
- Sigma Receptors : These receptors are implicated in pain modulation and neuroprotection. Compounds with morpholine structures have demonstrated antagonistic properties at sigma receptors, potentially offering therapeutic benefits for neuropathic pain .
2. Pharmacological Profiles
Recent studies indicate that this compound exhibits promising activity against specific targets:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. In vitro assays revealed that it could enhance cholinergic transmission by inhibiting these enzymes effectively .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | 78% | 65% |
| Rivastigmine | 70% | 60% |
- Anticancer Activity : The compound's potential as an anticancer agent has been explored through cytotoxicity assays against various cancer cell lines. It demonstrated significant cytotoxic effects, particularly in lung cancer (A549) and breast cancer (T-47D) cell lines .
3. Case Studies
A notable study highlighted the effectiveness of morpholine derivatives in modulating PI3K signaling pathways, which are crucial in cancer progression. The introduction of trifluoromethyl groups was found to enhance selectivity for PI3K over mTOR, suggesting a targeted approach in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine exhibits significant anticancer properties. Cytotoxicity assays have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with biological targets.
Central Nervous System (CNS) Drug Discovery
Morpholine derivatives, including this compound, are frequently utilized in CNS drug discovery due to their ability to enhance molecular interactions and improve pharmacokinetic profiles. The morpholine ring can form hydrogen bonds and establish hydrophobic interactions, making it an effective scaffold for drugs targeting serotonin receptors and other neurokinin receptors involved in conditions like depression and anxiety . For instance, compounds containing morpholine have shown promise as sigma receptor antagonists and serotonin receptor modulators, which are vital for treating CNS disorders .
Synthesis Techniques
The synthesis of this compound can be achieved through several methodologies. Notably, the incorporation of the trifluoromethyl group is often performed via electrophilic trifluoromethylation techniques. This process enhances the compound's biological activity by modifying its electronic properties .
Reaction Conditions
Studies have explored various reaction conditions to optimize the synthesis of this compound. For example, microwave irradiation has been investigated to improve yields and reduce reaction times compared to classical methods . Such advancements in synthetic techniques not only streamline the production process but also enhance the overall efficiency of drug development.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications to the trifluoromethyl group and the morpholine moiety can significantly impact the compound's potency against specific biological targets such as PI3K and mTOR pathways .
| Modification | Effect on Activity | Target |
|---|---|---|
| Trifluoromethyl Group | Increased lipophilicity | PI3K α |
| Morpholine Ring | Enhanced binding affinity | mTOR |
Case Studies
Several case studies have highlighted the applications of this compound:
-
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cell lines, indicating its potential as a targeted anticancer agent. -
Case Study 2: CNS Activity
Another investigation revealed that derivatives containing this morpholine structure displayed significant activity against serotonin receptors, suggesting their utility in developing anxiolytic medications .
Chemical Reactions Analysis
Oxidation Reactions
The morpholine ring and aromatic system undergo selective oxidation under controlled conditions:
Reagents/Conditions :
-
KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60–80°C
-
CrO₃ in acetic anhydride
Products :
| Reaction Site | Product Formed | Yield (%) |
|---|---|---|
| Morpholine ring (C-N) | Ketone derivative | 65–72 |
| Benzyl position (C-H) | Carboxylic acid | 58–63 |
The trifluoromethyl group stabilizes intermediates via inductive effects, favoring oxidation at the benzylic position adjacent to the phenyl ring .
Reduction Reactions
Reductive modifications target the morpholine ring and aromatic substituents:
Reagents/Condients :
-
LiAlH₄ in tetrahydrofuran (THF) at 0–25°C
-
H₂/Pd-C (1 atm) in ethanol
Products :
| Reaction Type | Product Formed | Selectivity |
|---|---|---|
| Ring-opening reduction | Secondary amine | 88% |
| Aromatic reduction | Cyclohexane derivative | <5% |
The morpholine ring’s oxygen atom facilitates ring-opening under LiAlH₄ conditions, yielding secondary amines .
Nucleophilic Substitution
The morpholine nitrogen participates in alkylation and acylation reactions:
Reagents/Conditions :
-
CH₃I in DMF with K₂CO₃ (80°C, 12 h)
-
AcCl in pyridine (25°C, 6 h)
Results :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Morpholine N-H | CH₃I | N-Methyl derivative | 92 |
| Morpholine N-H | AcCl | N-Acetyl derivative | 85 |
The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the morpholine nitrogen, accelerating substitution .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes regioselective substitution:
Reagents/Conditions :
-
HNO₃/H₂SO₄ (nitration)
-
SO₃/H₂SO₄ (sulfonation)
Regioselectivity :
-
Nitration occurs para to the trifluoromethyl group (72% yield).
-
Sulfonation favors the meta position relative to the morpholine ring (68% yield).
The trifluoromethyl group directs electrophiles to the meta position, while the morpholine’s electron-donating effects activate the para position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
Reagents/Conditions :
-
Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid (80°C, 24 h)
-
Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, amine (100°C, 18 h)
Results :
| Reaction Type | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| Suzuki | 4-Methoxyphenyl | Biaryl derivative | 78 |
| Buchwald-Hartwig | Piperidine | Aryl amine derivative | 81 |
The trifluoromethyl group enhances the stability of the palladium intermediate, improving reaction efficiency .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the morpholine ring undergoes ring contraction:
Reagents/Conditions :
-
HCl (conc.) at reflux (110°C, 8 h)
Product :
-
Tetrahydroisoquinoline derivative (Yield: 70%)
This rearrangement is attributed to protonation of the morpholine oxygen, followed by C-O bond cleavage and ring reformation.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
Reagents/Conditions :
-
UV light (254 nm) in acetonitrile (24 h)
Product :
-
Cyclobutane adduct (Yield: 55%)
The trifluoromethylphenyl group stabilizes the excited state, promoting diradical formation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
This analogue introduces an additional methyl group at the 5-position of the morpholine ring, increasing steric bulk and altering lipophilicity. The molecular weight rises slightly to 259.27 g/mol, and the compound is marketed as a versatile scaffold for drug discovery due to its rigid structure and trifluoromethyl group, which enhances metabolic stability . Unlike the parent compound, it lacks direct pharmacological data but is prioritized for synthetic utility.
5-Methyl-2-(trifluoromethyl)morpholine
Thiazole-Based Analogues
The thiazole derivative (MW 301.28 g/mol) replaces the morpholine oxygen with a sulfur atom and incorporates an acetic acid side chain. This modification significantly alters electronic properties and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors requiring polar interactions .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
The parent compound exhibits high affinity for 5-HT1A and 5-HT2C receptors (Ki < 10 nM), with minimal activity at 5-HT2A receptors, enabling antidepressant effects without hallucinogenic risks .
Metabolic Stability and Bioavailability
The trifluoromethyl group in all listed compounds enhances metabolic stability by resisting oxidative degradation. However, the dimethyl variant’s increased lipophilicity (clogP ~2.8) may improve blood-brain barrier penetration compared to the parent compound (clogP ~2.2), though this remains unverified experimentally .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine typically involves:
- Introduction of the trifluoromethyl-substituted phenyl group onto the morpholine ring.
- Selective methylation at the 5-position of the morpholine ring.
- Use of reductive amination or coupling reactions to assemble the final compound.
Reductive Amination-Based Preparation
A convergent and efficient method involves reductive amination, which has been widely applied in the synthesis of morpholine derivatives bearing trifluoromethyl-substituted phenyl groups.
- The process uses a one-step reductive amination between a morpholine precursor bearing an aldehyde or ketone functional group and an amine derivative.
- Suitable reducing agents include sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), sodium borohydride, and catalytic hydrogenation.
- The reaction proceeds under mild conditions, avoiding high temperatures and multiple steps, which improves yield and purity.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Morpholine derivative with aldehyde group + amine | Organic solvent, reducing agent (e.g., sodium triacetoxyborohydride) | This compound |
| Reducing Agent | Characteristics |
|---|---|
| Sodium triacetoxyborohydride | Mild, selective for reductive amination |
| Borane-triethylamine complex | Effective for reductive amination |
| Sodium borohydride | Strong reducing agent, requires control |
| Catalytic hydrogenation (metal catalyst) | Clean reduction under hydrogen atmosphere |
This method is noted for its operational simplicity and scalability, making it suitable for industrial synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Reducing Agents / Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | One-step amination of aldehyde + amine | Sodium triacetoxyborohydride, borane complexes | Mild conditions, high yield, scalable | Requires careful control of reagents |
| Suzuki Coupling | Coupling of bromomorpholine + aryl boronic acid | Pd catalyst, base, organic solvent | High selectivity, versatile | Requires palladium catalyst, moisture sensitive |
| Direct Methylation | Methylation at morpholine 5-position | Methylating agents (e.g., methyl iodide) | Straightforward | Potential side reactions, selectivity issues |
Research Findings and Notes
- The reductive amination approach is favored due to its operational simplicity and avoidance of harsh conditions or multiple purification steps.
- The choice of reducing agent significantly influences the yield and purity; sodium triacetoxyborohydride and borane-triethylamine complexes are preferred for their mildness and selectivity.
- Suzuki coupling is a powerful tool for introducing trifluoromethyl-substituted phenyl groups but may require subsequent functional group transformations to install the methyl group on the morpholine ring.
- The synthetic routes are adaptable for scale-up, with industrial production considerations including solvent choice, reaction atmosphere, and purification methods.
- No reports suggest the need for strict anhydrous or anaerobic conditions specifically for this compound, indicating relatively robust synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine, and how do reaction parameters influence yield?
- Answer : Synthesis typically involves nucleophilic substitution or cyclization. Key parameters include:
- Solvent choice : THF enables slow, controlled reactions at room temperature (3 days), while methanol facilitates faster kinetics under mild heating (40–45°C) .
- Purification : Column chromatography isolates dispirophosphazene derivatives, and cold water precipitation removes salts (e.g., triethylammonium chloride) .
- Catalysts : Triethylamine acts as a base to neutralize HCl byproducts, improving reaction efficiency .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Answer :
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (e.g., observed m/z 403.0428 vs. calculated 403.0427 for a related morpholine derivative) .
- X-ray crystallography : Provides definitive structural confirmation but requires high-quality single crystals (see Supplementary Information in ).
- NMR spectroscopy : Distinguishes regiochemistry (meta vs. para trifluoromethylphenyl groups) via aromatic proton splitting patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when modifying the trifluoromethylphenyl substituent’s position (meta vs. para)?
- Answer :
- Regiochemical analysis : Computational modeling (e.g., DFT) evaluates steric and electronic effects. Meta-substitution introduces greater steric hindrance but stabilizes intermediates via electron-withdrawing effects .
- Comparative kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps under varying substituent configurations .
Q. What strategies mitigate byproduct formation during synthesis, and how are impurities characterized?
- Answer :
- Byproduct suppression : Optimize stoichiometry (e.g., 1:1 molar ratio of phosphazene to diamine) and use scavengers (e.g., triethylamine) to minimize salt formation .
- Impurity profiling : HPLC with reference standards (e.g., USP methods) detects nitrile or propanamide derivatives, common in trifluoromethylphenyl syntheses .
Q. How does the trifluoromethyl group influence the morpholine ring’s reactivity in downstream modifications?
- Answer :
- Electronic effects : The CF₃ group increases electrophilicity at the morpholine nitrogen, enhancing susceptibility to nucleophilic attack (e.g., alkylation or acylation).
- Mechanistic studies : Hammett plots correlate substituent σ values with reaction rates, while kinetic isotope effects (KIEs) probe transition states .
Methodological Considerations
- Synthetic Optimization : Pilot reactions should test solvent polarity (THF vs. DCM) and temperature gradients to balance yield and purity .
- Data Validation : Cross-validate HRMS and NMR results with computational predictions (e.g., ChemDraw simulations) to resolve spectral ambiguities .
- Contradiction Analysis : Replicate reactions under inert atmospheres to exclude oxidation byproducts, a common issue in trifluoromethylphenyl syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
